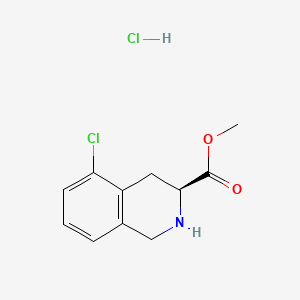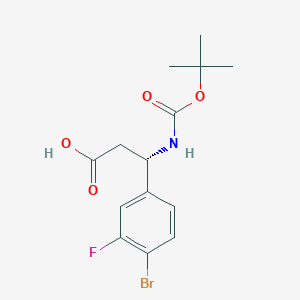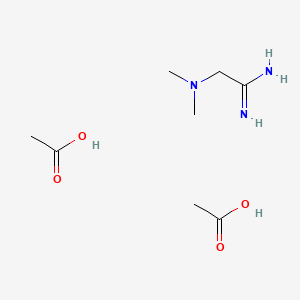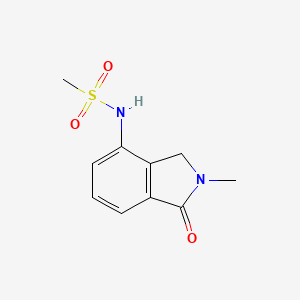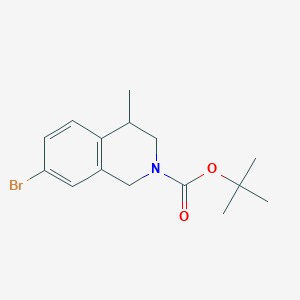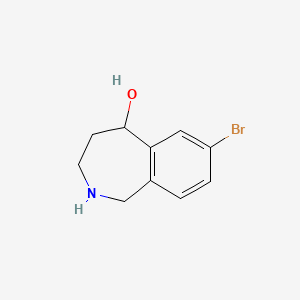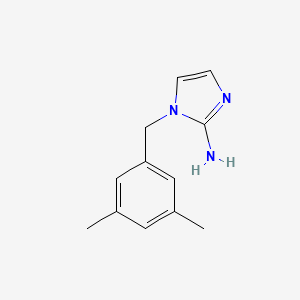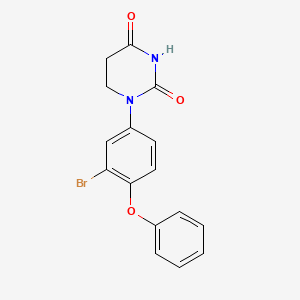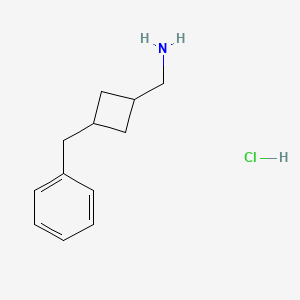
1-(3-Benzylcyclobutyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 1-(3-Benzylcyclobutyl)methanamine hydrochloride typically involves the synthesis of the parent amine followed by its conversion to the hydrochloride salt. One common method for synthesizing amines is through the reaction of halogenoalkanes with ammonia in ethanol, carried out in a sealed tube . The reaction proceeds through the formation of an intermediate ammonium salt, which is then converted to the primary amine. The primary amine can then be reacted with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
1-(3-Benzylcyclobutyl)methanamine hydrochloride, like other amines, can undergo various types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides, depending on the conditions and reagents used.
Reduction: Amines can be reduced to form corresponding hydrocarbons.
Substitution: Amines can undergo nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Acid-Base Reactions: Amines can react with acids to form ammonium salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Benzylcyclobutyl)methanamine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological systems and interactions due to its reactivity and selectivity.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Benzylcyclobutyl)methanamine hydrochloride involves its interaction with molecular targets through its amine group. The amine group can form hydrogen bonds and engage in nucleophilic attacks, making it reactive in various chemical environments. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
1-(3-Benzylcyclobutyl)methanamine hydrochloride can be compared with other amines and cyclobutyl derivatives:
Methylamine: A simpler amine with a single methyl group, used in various industrial applications.
Cyclobutylamine: A similar compound with a cyclobutyl group, used in organic synthesis.
Benzylamine: Contains a benzyl group, used in the synthesis of pharmaceuticals and other chemicals.
The uniqueness of this compound lies in its combination of a benzyl group and a cyclobutyl ring, providing distinct reactivity and selectivity compared to simpler amines.
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
(3-benzylcyclobutyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c13-9-12-7-11(8-12)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H |
InChI Key |
HJFWICRKJZTVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1CN)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


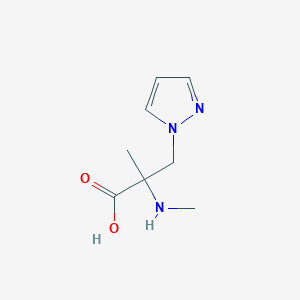
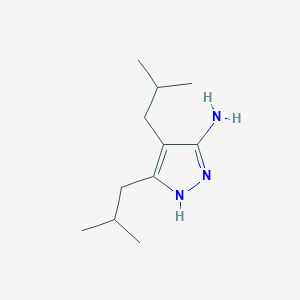
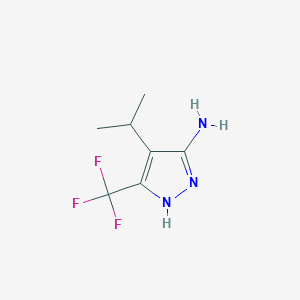
![rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis](/img/structure/B13492358.png)
